![molecular formula C9H13BrO2 B14189338 6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene CAS No. 887748-92-7](/img/structure/B14189338.png)
6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7,8-dimethyl-1,4-dioxaspiro[44]non-6-ene is an organic compound with the molecular formula C9H13BrO2 It features a unique spirocyclic structure, which includes a bromine atom and two methyl groups attached to a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable dioxaspiro precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The double bond in the spiro ring system can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or functionalized derivatives, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding properties. The pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene
- 6-Bromo-1,3-dioxaspiro(4.5)decane
- 6,9,9-Trimethyl-1,4-dioxaspiro[4.6]undec-6-ene
Uniqueness
6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the spirocyclic ring system. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
887748-92-7 |
|---|---|
Fórmula molecular |
C9H13BrO2 |
Peso molecular |
233.10 g/mol |
Nombre IUPAC |
9-bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C9H13BrO2/c1-6-5-9(8(10)7(6)2)11-3-4-12-9/h6H,3-5H2,1-2H3 |
Clave InChI |
DASHSMHKCQZIEL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C(=C1C)Br)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)
![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)
![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)
![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)



![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)

![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)
